1-Chloro-3-(4-aminophenoxy)propane
Description
Its structure features a chlorine atom at the first carbon and a 4-aminophenoxy group (-O-C₆H₄-NH₂) at the third carbon. This compound is of interest in pharmaceutical and materials chemistry due to its reactive sites (Cl and NH₂), which enable functionalization for drug synthesis or polymer applications.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(3-chloropropoxy)aniline |
InChI |
InChI=1S/C9H12ClNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2 |
InChI Key |
MLPUKYZSZJQRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
1-Chloro-3-(p-fluorophenoxy)propane
- Structure: Propane backbone with Cl at C1 and a p-fluorophenoxy group at C3.
- Synthesis : Used as an alkylating agent in microwave-assisted reactions (56% yield) to synthesize benzimidazolone derivatives .
- Pharmacokinetics : Derived compounds (e.g., compound 3 in ) exhibit poor metabolic stability (CLb = 68 mL/min/kg in rats) and short half-life (T1/2 = 0.5 h) due to rapid clearance .
- Key Difference: Replacing fluorine with an amino group (as in the target compound) may enhance metabolic stability via reduced electron-withdrawing effects and improved hydrogen-bonding capacity.
3-(4-Chlorophenoxy)-1-propanamine hydrochloride
- Structure: Propane backbone with a 4-chlorophenoxy group at C3 and an amine at C1 (as a hydrochloride salt).
- Properties : Molecular weight = 222.109; solid-state ionic nature increases solubility in polar solvents compared to neutral analogs .
- Key Difference : The target compound’s amine is part of the aromatic ring, enabling conjugation, whereas this compound’s amine is on the alkyl chain, limiting π-system interactions.
1-Chloro-3-(4-chlorophenoxy)propan-2-ol
- Structure: Chlorine at C1, 4-chlorophenoxy at C3, and hydroxyl at C2.
- Properties : Molecular weight = 221.08; logP = 2.5 (hydrophobic due to dual Cl substituents) .
- Key Difference: The hydroxyl group introduces hydrogen-bonding capacity, whereas the target compound’s amino group offers nucleophilicity and basicity.
Backbone and Functional Group Modifications
1-Chloro-3-(3-chloropropoxy)propane
- Structure : Symmetrical ether with Cl at both terminal carbons.
- Applications : Used as a crosslinking agent or intermediate in polymer synthesis .
- Key Difference : Lacking an aromatic ring, this compound is less suited for aromatic interactions in drug-receptor binding compared to the target compound.
1-Chloro-3-(2,2,2-trifluoroethoxy)propane
- Structure : Trifluoroethoxy group at C3.
- Properties : Liquid with molecular weight = 176.57; highly electron-withdrawing CF₃ group reduces reactivity toward nucleophilic substitution .
- Key Difference : The trifluoroethoxy group enhances metabolic resistance but reduces amine-mediated bioactivity.
5-(4-Aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-izoindole-1,3-dione
- Activity: Demonstrated gyrase inhibition comparable to novobiocin, attributed to the 4-aminophenoxy moiety’s hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
